REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](OC)(OC)[O:4][CH3:5].[NH2:10][C:11]1[CH:16]=[C:15]([Br:17])[CH:14]=[CH:13]C=1O>C(O)C>[Br:17][C:15]1[CH:14]=[CH:13][C:5]2[O:4][C:3]([CH2:2][Cl:1])=[N:10][C:11]=2[CH:16]=1
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Name
|
|
Quantity
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1.79 mL
|
Type
|
reactant
|
Smiles
|
ClCC(OC)(OC)OC
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Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
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NC1=C(C=CC(=C1)Br)O
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
ClCC(OC)(OC)OC
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Type
|
CUSTOM
|
Details
|
stirred for 48 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated down
|
Type
|
CUSTOM
|
Details
|
The purification
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Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC2=C(N=C(O2)CCl)C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |